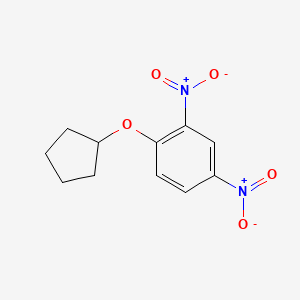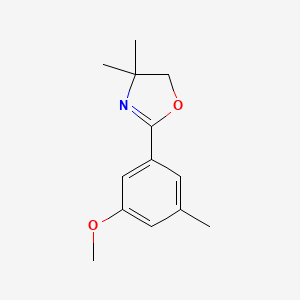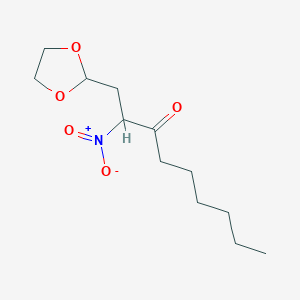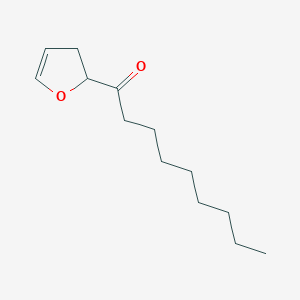![molecular formula C18H26O3 B14355862 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid CAS No. 95017-10-0](/img/structure/B14355862.png)
4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a 2-methylbutoxy group. The structural complexity of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Phenyl Ring Substituent: The 2-methylbutoxy group is introduced to the phenyl ring through an etherification reaction. This can be achieved by reacting 4-hydroxyphenyl with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.
Cyclohexane Ring Formation: The phenyl ring with the 2-methylbutoxy substituent is then subjected to a Friedel-Crafts alkylation reaction with cyclohexanone to form the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenyl ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2-methylbutoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium ethoxide (NaOEt) for nucleophilic substitution.
Major Products:
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclohexanol and cyclohexanone derivatives.
Substitution: Products vary depending on the substituent introduced.
科学研究应用
4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cellular proliferation.
相似化合物的比较
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Ethoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Butoxycarbonyl)cyclohexane-1-carboxylic acid
Comparison: 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid is unique due to the presence of the 2-methylbutoxy group, which imparts distinct chemical and physical properties compared to its analogs
属性
CAS 编号 |
95017-10-0 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
4-[4-(2-methylbutoxy)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H26O3/c1-3-13(2)12-21-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(19)20/h8-11,13-14,16H,3-7,12H2,1-2H3,(H,19,20) |
InChI 键 |
AQMFSIOOHZKNEG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)COC1=CC=C(C=C1)C2CCC(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


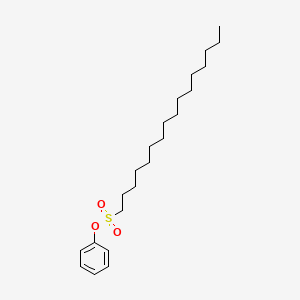

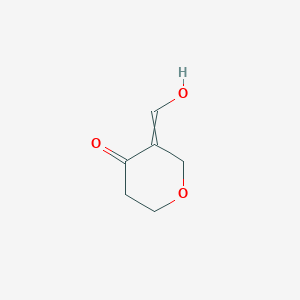
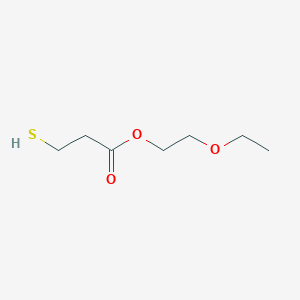
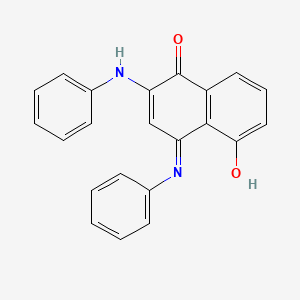
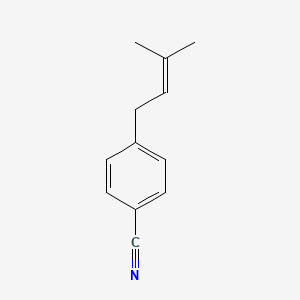



![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
